Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester
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Overview
Description
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is a complex organic compound featuring a triazolopyrimidine scaffold.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester typically involves the formation of the triazolopyrimidine core followed by the introduction of the thioacetic acid moiety. Common synthetic routes include:
Cyclization Reactions: The triazolopyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.
Thioester Formation:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the thioacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazolopyrimidines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential CDK2 inhibitor for cancer treatment.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis are of interest in cancer research.
Chemical Biology: Its ability to interact with various molecular targets makes it a useful tool in chemical biology studies.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated as CDK2 inhibitors.
Thioxopyrimidines: These compounds have a sulfur atom in a similar position and exhibit diverse biological activities.
Uniqueness
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is unique due to its specific combination of a triazolopyrimidine core with a thioacetic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
143212-79-7 |
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Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
methyl 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H9N5O2S/c1-15-7(14)3-16-8-12-5(9)2-6-10-4-11-13(6)8/h2,4H,3,9H2,1H3 |
InChI Key |
VDDHNXUYSUJVRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NC(=CC2=NC=NN21)N |
Origin of Product |
United States |
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